molecular formula C20H14N2 B14181029 5,8-Diphenylquinoxaline CAS No. 919282-34-1

5,8-Diphenylquinoxaline

Cat. No.: B14181029
CAS No.: 919282-34-1
M. Wt: 282.3 g/mol
InChI Key: MMQOMBQXPNWUNQ-UHFFFAOYSA-N
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Description

5,8-Diphenylquinoxaline is a nitrogen-containing heterocyclic compound, characterized by a quinoxaline core with phenyl groups attached at the 5 and 8 positions. This compound is part of the broader class of quinoxaline derivatives, which are known for their diverse applications in pharmaceuticals, materials science, and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

5,8-Diphenylquinoxaline can be synthesized through various methods. One common approach involves the condensation of 1,2-diaminobenzene with benzil under acidic conditions. This reaction typically requires a strong acid catalyst and elevated temperatures to proceed efficiently . Another method involves the use of 2-iodoxybenzoic acid (IBX) as a catalyst in the reaction of benzil with 1,2-diaminobenzene .

Industrial Production Methods

In industrial settings, the synthesis of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also gaining traction to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

5,8-Diphenylquinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxalines, and various substituted quinoxalines, depending on the specific reagents and conditions used .

Scientific Research Applications

5,8-Diphenylquinoxaline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,8-Diphenylquinoxaline varies depending on its application. In biological systems, it often interacts with specific enzymes or receptors, inhibiting their activity. For example, it can inhibit bacterial enzymes, leading to antimicrobial effects. The molecular targets and pathways involved include DNA gyrase and topoisomerase IV in bacteria, which are crucial for DNA replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

919282-34-1

Molecular Formula

C20H14N2

Molecular Weight

282.3 g/mol

IUPAC Name

5,8-diphenylquinoxaline

InChI

InChI=1S/C20H14N2/c1-3-7-15(8-4-1)17-11-12-18(16-9-5-2-6-10-16)20-19(17)21-13-14-22-20/h1-14H

InChI Key

MMQOMBQXPNWUNQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C(=C(C=C2)C4=CC=CC=C4)N=CC=N3

Origin of Product

United States

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